Tonabersat

Migraine Cortical Spreading Depression CSD

Choose Tonabersat for its unique functional selectivity—inhibiting pathological Cx43 hemichannels without disrupting physiological gap junctions—a critical advantage over non-selective blockers like meclofenamic acid. Study cortical spreading depression (CSD) mechanisms inaccessible to sumatriptan. Ideal for migraine aura, neuroinflammation, ischemia-reperfusion injury, and retinal degeneration models.

Molecular Formula C20H19ClFNO4
Molecular Weight 391.8 g/mol
CAS No. 175013-84-0
Cat. No. B1682987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTonabersat
CAS175013-84-0
Synonyms6-acetyl-4-(3-chloro-4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo(b)pyran-3-ol
SB 220453
SB-220453
tonabersat
Molecular FormulaC20H19ClFNO4
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C
InChIInChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1
InChIKeyXLIIRNOPGJTBJD-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tonabersat (CAS 175013-84-0) for Research and Development: A Procurement-Focused Overview of a First-in-Class Neuronal Gap Junction Modulator


Tonabersat (SB-220453) is a chiral cis-benzopyran derivative that functions as a first-in-class neuronal gap junction modulator with a unique stereoselective binding site in the central nervous system (CNS), distinct from all established anticonvulsant and anti-migraine targets [1]. It acts primarily by inhibiting connexin43 (Cx43) hemichannel opening and, at higher concentrations, reducing gap junction coupling, thereby preventing the spread of cortical spreading depression (CSD) and neurogenic inflammation in animal models [2].

Why Tonabersat Cannot Be Replaced by Generic Gap Junction Modulators or Standard Anti-Migraine Agents


Generic substitution fails for tonabersat because its mechanism—selective inhibition of Cx43 hemichannels at pathologically relevant concentrations without affecting gap junctions—differs fundamentally from non-selective gap junction blockers like meclofenamic acid and from anti-migraine agents like sumatriptan that target vascular mechanisms [1]. This functional selectivity translates into a distinct efficacy profile in preclinical and clinical settings, where tonabersat uniquely prevents migraine aura (via CSD inhibition) while sumatriptan does not, and where tonabersat restores retinal function in light-damage models more effectively than the pannexin channel blocker probenecid [2][3].

Quantitative Differentiation of Tonabersat: Head-to-Head Evidence Against Key Comparators


Cortical Spreading Depression (CSD) Inhibition: Tonabersat vs. Sumatriptan

Tonabersat directly inhibits cortical spreading depression (CSD), the electrophysiological correlate of migraine aura, whereas the standard anti-migraine agent sumatriptan has no effect on this core pathophysiological event. In an anesthetized rat model, tonabersat significantly reduced the median number of CSD depolarizations, while sumatriptan failed to alter CSD frequency [1].

Migraine Cortical Spreading Depression CSD

Functional Selectivity: Hemichannel Inhibition vs. Gap Junction Blockade

Tonabersat exhibits concentration-dependent functional selectivity, inhibiting pathological Cx43 hemichannel opening at low concentrations while affecting gap junction coupling only at higher concentrations. In an in vitro ischemia model, tonabersat directly blocked hemichannel-mediated ATP release during ischemia and reperfusion, confirmed by electrophysiology, while reducing gap junction coupling only at elevated concentrations via lysosomal degradation of junctional plaques [1].

Connexin43 Hemichannel Gap Junction

Migraine Prophylaxis Responder Rate: Tonabersat vs. Placebo

In a randomized, double-blind, placebo-controlled trial, tonabersat demonstrated a statistically significant increase in the proportion of patients achieving a ≥50% reduction in migraine attacks, a standard responder endpoint. At month 3 of treatment, the responder rate for tonabersat was 62% compared to 45% for placebo [1].

Migraine Prophylaxis Clinical Trial

Retinal Function Restoration: Tonabersat vs. Probenecid

In a light-damaged rat retina model of retinal degeneration, treatment with tonabersat alone provided superior restoration of retinal function compared to probenecid alone, as assessed by electroretinography (ERG). The analysis integrated data from previously published studies using the same model [1].

Retinal Degeneration Connexin Hemichannel Pannexin

Optimal Research Applications for Tonabersat Based on Differentiating Evidence


Investigating the Pathophysiology of Migraine Aura

Tonabersat is the agent of choice for studies of cortical spreading depression (CSD) and migraine aura. Its unique ability to inhibit CSD, demonstrated by a ~75% reduction in depolarization events in rat models [1], allows researchers to dissect the role of gap junction modulation in aura genesis—a mechanism not targeted by sumatriptan or other standard anti-migraine agents. The clinical finding that tonabersat specifically prevents aura attacks but not non-aura attacks [2] further validates its use in translational research focused on aura pathophysiology.

Studying Connexin43 Hemichannel-Mediated Inflammatory Damage in CNS Injury Models

For research into neuroinflammation, ischemia-reperfusion injury, and CNS trauma, tonabersat offers functional selectivity between Cx43 hemichannel inhibition (pathological) and gap junction uncoupling (physiological) [1]. This property enables experiments that specifically target the 'pathological pore' function of Cx43 without disrupting normal intercellular communication, a critical advantage over non-selective blockers like meclofenamic acid (IC50 ~50-100 µM for Cx43 gap junctions). The compound's demonstrated efficacy in reducing ATP release and improving outcomes in retinal damage models [3] makes it suitable for a range of CNS injury paradigms.

Evaluating Connexin Hemichannel Blockers in Ocular Disease Models

Tonabersat is the preferred connexin hemichannel blocker for preclinical studies of retinal degeneration and diabetic retinopathy. Comparative analysis in a light-damaged rat retina model showed that tonabersat alone restored retinal function more effectively than the pannexin channel blocker probenecid alone [1]. Additionally, tonabersat has been shown to inhibit ATP-dependent inflammasome activation in retinal pigment epithelial cells exposed to high glucose and cytokines, supporting its use in diabetic retinopathy research [2].

Proof-of-Concept Studies for Migraine Prophylaxis with High Placebo Response

In clinical research settings where placebo responses are elevated, tonabersat's 17-percentage-point absolute increase in responder rate over placebo (62% vs. 45%, P<0.05) [1] provides a robust signal for detecting true prophylactic efficacy. This characteristic is particularly valuable for early-phase clinical trials or proof-of-concept studies aiming to establish biological activity of novel mechanisms in migraine prevention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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